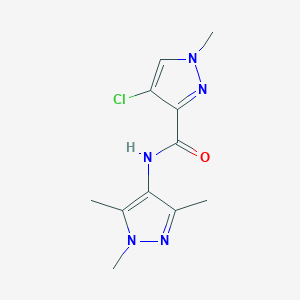![molecular formula C16H30N2O2 B10898597 2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone: is a chemical compound with the following structural formula:
CH3−CH2−CH(CH3)−C(O)−NH−C(NH2)(CH2−CH2−OH)−NH(I)
It consists of a piperazine ring, an ester group, and an ethyl group. .
Preparation Methods
The synthetic routes for this compound involve the reaction of an appropriate piperazine derivative with an ester, followed by subsequent functional group modifications. Industrial production methods may vary, but the key steps include:
-
Piperazine Derivative Synthesis: : Start with a piperazine compound (e.g., 1,4-diazabicyclo[2.2.2]octane) and react it with an appropriate ester (e.g., 2-ethylbutanoyl chloride) to form the desired intermediate.
-
Hydroxybutyl Group Addition: : Introduce the hydroxybutyl group (2-ethyl-2-hydroxybutyl) to the piperazine ring using suitable reagents.
-
Guanidine Formation: : Finally, guanidine functionality is introduced to complete the compound.
Chemical Reactions Analysis
Oxidation and Reduction: The ester group can undergo oxidation to form a carboxylic acid or reduction to form an alcohol.
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acyl chlorides (for esterification), and guanidine derivatives.
Major Products: The hydroiodide salt of the compound is a common form.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its piperazine moiety and guanidine functionality.
Biological Studies: Used as a probe in biological studies related to guanidine-based compounds.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes due to its guanidine and piperazine groups. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
Similar Compounds: Other guanidine-containing compounds, such as metformin (used for diabetes) and biguanides.
Uniqueness: The combination of piperazine, ester, and guanidine functionalities sets it apart.
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
2-ethyl-1-[4-(2-ethylbutanoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H30N2O2/c1-5-13(6-2)15(19)17-9-11-18(12-10-17)16(20)14(7-3)8-4/h13-14H,5-12H2,1-4H3 |
InChI Key |
VKZBHXZVWYDXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10898525.png)
![4-cyano-2-fluoro-N'-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}benzohydrazide](/img/structure/B10898533.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10898538.png)
![4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid](/img/structure/B10898550.png)


![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898565.png)
![3-[(4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B10898572.png)
![methyl 3-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B10898576.png)
![Dimethyl 5-{[(2-chlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10898580.png)
![N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide](/img/structure/B10898587.png)
![(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10898610.png)
![Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10898612.png)
